(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Description

BenchChem offers high-quality (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-BQIXHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718698 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159206-44-7 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a stereoisomer of 4-amino-L-glutamic acid, represents a molecule of significant interest in the fields of neuroscience and medicinal chemistry.[1] As a derivative of glutamic acid, the primary excitatory neurotransmitter in the central nervous system, this compound and its analogues are pivotal in the exploration of glutamate receptor modulation.[2] This technical guide provides a comprehensive overview of the basic properties of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, synthesizing available data with field-proven insights to support researchers in their experimental design and drug development endeavors. This document delves into the compound's chemical identity, physicochemical properties, potential biological significance, and the methodologies crucial for its synthesis and analysis.

Chemical Identity and Structure

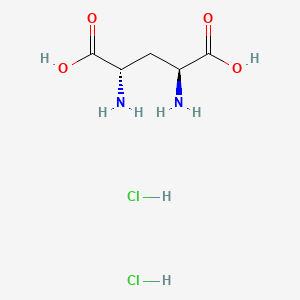

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a specific stereoisomer of 2,4-diaminopentanedioic acid, presented as a dihydrochloride salt to enhance its stability and solubility in aqueous media. The "(2S,4S)" designation defines the absolute configuration at the two chiral centers, C2 and C4.

| Identifier | Value | Source |

| IUPAC Name | (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride | N/A |

| Synonyms | (2S,4S)-Diaminoglutaric acid 2HCl, L-Glutamic acid, 4-amino-, dihydrochloride, threo- (9CI) | [1] |

| CAS Number | 159206-44-7 | [1] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₄ | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

Structural Representation:

Caption: 2D structure of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Justification and Expert Insights |

| Melting Point | Decomposes without a sharp melting point. | Amino acid hydrochlorides typically decompose at elevated temperatures rather than exhibiting a distinct melting point. For comparison, L-glutamic acid hydrochloride decomposes at 214 °C. |

| Solubility | Highly soluble in water. Limited solubility in organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility due to the protonated amine groups. The polar nature of the carboxyl and amino groups limits its solubility in non-polar organic solvents. |

| pKa Values | pKa₁ (α-COOH): ~2.2pKa₂ (γ-COOH): ~4.3pKa₃ (α-NH₃⁺): ~9.5pKa₄ (γ-NH₃⁺): ~10.5 | These are estimated values based on L-glutamic acid (pKa values of 2.19, 4.25, and 9.67 for the carboxyl and amino groups) and the presence of a second amino group.[3] The exact pKa values will be influenced by the electronic effects of the second amino group and require experimental determination. |

| Stability | Stable under standard laboratory conditions. Aqueous solutions may be susceptible to degradation over time. | As a solid, the dihydrochloride salt is expected to be stable. In aqueous solutions, amino acids can undergo various reactions, and the stability should be assessed for long-term storage, particularly at non-neutral pH. |

Biological Activity and Mechanism of Action

While direct biological studies on (2S,4S)-2,4-Diaminopentanedioic acid are limited, its structural similarity to glutamic acid strongly suggests it may interact with glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, which are critical for mediating excitatory synaptic transmission in the central nervous system.[4]

Research on a closely related derivative, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, has shown it to be a selective antagonist of group II metabotropic glutamate receptors (mGluR2/3).[2] This finding provides a compelling rationale for investigating (2S,4S)-2,4-Diaminopentanedioic acid as a potential modulator of glutamate signaling.

Hypothesized Mechanism of Action:

Caption: Hypothesized interaction with metabotropic glutamate receptors.

Methodologies: Synthesis and Analysis

The stereoselective synthesis and analysis of (2S,4S)-2,4-Diaminopentanedioic acid are critical for its study and application. While a specific, detailed protocol for this exact molecule is not widely published, established methods in amino acid chemistry can be adapted.

Stereoselective Synthesis

The synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge. A plausible synthetic route could start from a chiral precursor, such as a derivative of L-glutamic acid, and introduce the second amine group with stereochemical control.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for stereoselective synthesis.

Analytical Characterization and Chiral Separation

Confirming the stereochemical purity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying stereoisomers of amino acids.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids, macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC® T), are often effective.[3]

-

Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids on a teicoplanin-based column consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the aqueous component is a critical parameter for achieving separation.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).[5]

-

-

Data Analysis: The retention times of the different stereoisomers are compared to authentic standards to confirm their identity. The peak areas are used to determine the enantiomeric and diastereomeric purity.

Considerations for Method Development:

-

Derivatization: If separation of the underivatized amino acid is challenging, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed. This creates diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.[5]

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Safety and Handling

Detailed safety information for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is not available. However, as a derivative of an amino acid and a chemical intermediate, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a compound with considerable potential for research in the neurosciences and drug discovery, primarily due to its structural relationship to L-glutamic acid and the known activity of a closely related derivative as a metabotropic glutamate receptor antagonist.[2] This technical guide has synthesized the available information on its basic properties, highlighting the areas where experimental data is currently lacking.

Future research should focus on:

-

Experimental Determination of Physicochemical Properties: Acquiring precise data on the melting point, solubility, and pKa values is crucial for its application in quantitative biological assays and formulation development.

-

Direct Biological Evaluation: Screening the compound against a panel of glutamate receptors and transporters will elucidate its specific biological targets and mechanism of action.

-

Development of a Robust Stereoselective Synthesis: A well-defined and scalable synthetic route is necessary to make the compound readily accessible for further research.

-

Validated Analytical Methods: The development of specific and validated chiral analytical methods will be essential for quality control and pharmacokinetic studies.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a valuable tool for understanding glutamatergic neurotransmission and as a potential lead compound for the development of novel therapeutics.

References

- Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (Link not available)

-

(2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 - PubChem. National Center for Biotechnology Information. [Link]

-

BindingDB BDBM17657 (2S)-2-aminopentanedioic acid::(S)-Glu::D-Glutamate. BindingDB. [Link]

-

(2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. [Link]

-

A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. [Link]

-

Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. PubMed Central. [Link]

-

Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PubMed Central. [Link]

- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (Link not available)

-

Development of solid-supported methodology for the preparation of peptidoglycan fragments containing (2S,6R)-diaminopimelic acid. ResearchGate. [Link]

-

A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [Link]

-

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem. National Center for Biotechnology Information. [Link]

-

2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem. National Center for Biotechnology Information. [Link]

-

Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

- Structure of a glutamate- receptor ligand-binding core in complex with kain

-

Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PubMed Central. [Link]

-

Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. PubMed Central. [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

-

(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid | C21H23FN6O6 | CID 155554671 - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. 159206-44-7 CAS MSDS ((2S,4S)-Diaminoglutaric acid 2HCl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride, a molecule of significant interest in the field of neuroscience and drug discovery. This document delves into its chemical identity, stereoselective synthesis, analytical characterization, and its role as a modulator of excitatory neurotransmission.

Core Compound Identity

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is the hydrochloride salt of a specific stereoisomer of 2,4-diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid. The stereochemistry, (2S,4S), is crucial to its biological activity.

Table 1: Compound Identification

| Parameter | Value |

| Chemical Name | (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride |

| CAS Number | 159206-44-7[1] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₄[1] |

| Molecular Weight | 235.06 g/mol [1] |

| Synonyms | (2S,4S)-Diaminoglutaric acid dihydrochloride |

Rationale and Significance in Neuroscience

(2S,4S)-2,4-Diaminopentanedioic acid and its derivatives are analogues of the excitatory neurotransmitter glutamate. Their rigid structures allow for specific interactions with glutamate receptors, making them valuable tools for studying receptor function and potential therapeutic agents for neurological disorders. Notably, derivatives of (2S,4S)-2,4-diaminopentanedioic acid have been investigated as selective antagonists for metabotropic glutamate receptors (mGluRs), particularly those negatively coupled to adenylyl cyclase[2][3].

Signaling Pathway of Group II mGluR Antagonism

The primary mechanism of action for antagonists at group II mGluRs (mGluR2 and mGluR3) involves the blockade of glutamate-induced inhibition of adenylyl cyclase. This leads to a disinhibition of cyclic AMP (cAMP) production, which can have various downstream effects on neuronal excitability and synaptic transmission.

Caption: Conceptual workflow for the stereoselective synthesis.

Analytical Characterization

Spectroscopic Analysis

While specific experimental spectra for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride are not available in the provided search results, the expected NMR signals can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1-OOH | ~12-13 | ~175-180 |

| C2-H | ~3.5-4.0 | ~50-55 |

| C3-H₂ | ~2.0-2.5 | ~30-35 |

| C4-H | ~3.5-4.0 | ~50-55 |

| C5-OOH | ~12-13 | ~175-180 |

| N-H₃⁺ | ~7.5-8.5 | - |

Note: Predicted shifts are highly dependent on the solvent and pH. These are general estimates.

Chiral Purity Analysis

The enantiomeric purity of (2S,4S)-2,4-Diaminopentanedioic acid is critical for its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric excess.

Protocol: Chiral HPLC Analysis of (2S,4S)-2,4-Diaminopentanedioic Acid

-

Column Selection: A chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as a teicoplanin-based column, is often effective for the direct separation of underivatized amino acid enantiomers.

-

Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector-compatible acid (e.g., formic acid). The exact ratio should be optimized for resolution.

-

Sample Preparation: Dissolve a small amount of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C (can be varied to optimize separation)

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S,S) - Area(R,R)) / (Area(S,S) + Area(R,R)) ] x 100

Pharmacological Profile

As previously mentioned, derivatives of (2S,4S)-2,4-Diaminopentanedioic acid have been identified as antagonists of group II metabotropic glutamate receptors. The pharmacological characterization of such compounds typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Table 3: Key Pharmacological Parameters to Determine

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the receptors. | Radioligand binding assays using a known radiolabeled agonist or antagonist. |

| Functional Potency (IC₅₀/EC₅₀) | The concentration of the compound that produces 50% of its maximal inhibitory (for antagonists) or stimulatory (for agonists) effect. | Functional assays measuring downstream signaling, such as cAMP levels or calcium mobilization. |

| Selectivity | The ratio of binding affinity or functional potency at the target receptor versus other receptors (e.g., other mGluR subtypes, iGluRs). | A panel of binding and functional assays against a broad range of receptors. |

| Mechanism of Action | Whether the compound is a competitive, non-competitive, or allosteric modulator. | Schild analysis and other advanced pharmacological assays. |

Safety and Handling

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride should be handled in a laboratory setting with appropriate personal protective equipment. Based on safety data for similar compounds, it may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its analogues represent a valuable class of compounds for the study of metabotropic glutamate receptor pharmacology. Their stereospecific interactions with these receptors provide a basis for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the detailed synthesis, full pharmacological profiling, and in vivo efficacy of these compounds is warranted.

References

-

PubChem. (2S,4R)-2,4-diaminopentanedioic acid. [Link]

-

The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]

-

Escribano, A., et al. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 765-70. [Link]

-

Kammermeier, P. J. (2012). Functional and pharmacological characteristics of metabotropic glutamate receptors 2/4 heterodimers. Molecular Pharmacology, 82(3), 438-448. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]

-

Johnson, M. P., et al. (2003). Pharmacological Characterization and Identification of Amino Acids Involved in the Positive Modulation of Metabotropic Glutamate Receptor Subtype 2. Journal of Pharmacology and Experimental Therapeutics, 305(3), 897-905. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). [Link]

-

Weiwer, M., et al. (2012). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 50(6), 450-456. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]

-

Kammermeier, P. J. (2012). Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers. Molecular Pharmacology, 82(3), 438-448. [Link]

-

Varghese, S., et al. (2016). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 134-138. [Link]

-

PubChem. (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid. [Link]

-

Yamanaka, K., et al. (2021). The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations. Journal of the American Chemical Society, 143(3), 1547-1555. [Link]

-

Lipton, M. A. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

-

Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(15), 2336-2347. [Link]

-

Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9(18), 4699-4704. [Link]

-

Stachowicz, K., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2466-2484. [Link]

-

Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 811-829. [Link]

-

Habrian, C., et al. (2023). Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. Nature Chemical Biology, 19(12), 1506-1515. [Link]

-

Wang, Y., et al. (2022). In silico binding affinity prediction for metabotropic glutamate receptors using both endpoint free energy methods and a machine learning-based scoring function. Frontiers in Molecular Biosciences, 9, 936369. [Link]

-

Alchem Pharmtech. (2S,4S)-2-Amino-4-(4-methylbenzyl)pentanedioic acid. [Link]

- Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. google.

Sources

- 1. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Glutamate Carboxypeptidase II Inhibitors with a Pentanedioic Acid Scaffold

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of competitive inhibitors of Glutamate Carboxypeptidase II (GCPII), focusing on compounds built around a (2S,4S)-2,4-diaminopentanedioic acid or analogous pentanedioic acid backbone. GCPII, also known as N-acetylated-α-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a critical enzyme in regulating glutamate neurotransmission. Its inhibition presents a promising therapeutic strategy for a range of neurological disorders characterized by glutamate excitotoxicity. This document will delve into the molecular interactions, downstream signaling consequences, and key experimental methodologies for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Glutamate Carboxypeptidase II in Neuromodulation

Glutamate Carboxypeptidase II (GCPII) is a transmembrane zinc metalloenzyme with significant expression in the nervous system, prostate, and other tissues.[1][2] In the central nervous system, GCPII is primarily located on the surface of astrocytes and Schwann cells, where it plays a pivotal role in neurotransmitter metabolism.[1] The enzyme's primary function is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[2][3]

Under normal physiological conditions, this enzymatic activity is tightly regulated. However, in pathological states such as traumatic brain injury, stroke, and neurodegenerative diseases, GCPII activity can be upregulated, leading to excessive glutamate release and subsequent excitotoxicity.[1][4] This has positioned GCPII as a key therapeutic target for neuroprotection.[3][5]

Molecular Mechanism of Action: Competitive Inhibition of GCPII

Compounds based on a pentanedioic acid (glutarate) framework, including (2S,4S)-2,4-diaminopentanedioic acid, are designed as substrate mimics that competitively inhibit GCPII. The mechanism of action is rooted in their structural similarity to the glutamate moiety of the endogenous substrate, NAAG.

The GCPII Active Site

The catalytic activity of GCPII is dependent on a binuclear zinc center within its active site.[4] The active site is characterized by a deep funnel-like structure with distinct substrate-binding pockets. The S1' pocket is specifically adapted to recognize the C-terminal glutamate of NAAG.

Inhibitor Binding and Enzyme Inactivation

Inhibitors with a pentanedioic acid core effectively occupy the S1' pocket of the GCPII active site. The key interactions responsible for the high-affinity binding of these inhibitors include:

-

Coordination with Zinc Ions: A crucial feature of many potent GCPII inhibitors is a zinc-binding group (e.g., phosphonate, carboxylate, or thiol) that chelates the two zinc ions in the active site, mimicking the transition state of NAAG hydrolysis.[4][6]

-

Salt Bridges: The carboxylate groups of the pentanedioic acid backbone form strong salt bridges with positively charged residues, such as arginine, within the S1' pocket.[7][8] This interaction is a primary determinant of binding affinity.[7][8]

The binding of the inhibitor prevents the endogenous substrate, NAAG, from accessing the catalytic machinery of the enzyme, thereby halting its hydrolysis.

Downstream Signaling and Physiological Consequences

The inhibition of GCPII triggers a cascade of neurochemical changes that collectively contribute to neuroprotection.

Modulation of Glutamate and NAAG Levels

By blocking the degradation of NAAG, GCPII inhibitors produce two primary effects:

-

Increased NAAG Concentration: The accumulation of NAAG in the synaptic cleft enhances its activity as a neurotransmitter.[1][5]

-

Decreased Glutamate Production: The inhibition of NAAG hydrolysis directly reduces the generation of glutamate from this source.[1][5]

This dual action is particularly beneficial in conditions of glutamate excitotoxicity. In healthy individuals, GCPII inhibition has minimal impact on basal glutamate levels, suggesting a favorable safety profile.[1]

Activation of mGluR3 and Neuroprotective Pathways

NAAG is an agonist of the presynaptic metabotropic glutamate receptor 3 (mGluR3).[3][9] The elevated levels of NAAG resulting from GCPII inhibition lead to increased activation of mGluR3. This, in turn, inhibits further presynaptic release of glutamate, creating a negative feedback loop that dampens excessive glutamatergic signaling.[9]

The signaling pathway initiated by GCPII inhibition can be visualized as follows:

Figure 1: Signaling pathway of GCPII inhibition.

Therapeutic Implications

The neuroprotective effects of GCPII inhibitors have been demonstrated in numerous preclinical models of neurological and psychiatric disorders.[1]

| Disorder | Therapeutic Rationale | Preclinical Evidence |

| Stroke | Reduction of ischemic glutamate release and excitotoxicity. | Demonstrated efficacy in animal models of brain ischemia.[1] |

| Neuropathic Pain | Attenuation of central sensitization and hyperexcitability. | Effective in models of inflammatory and neuropathic pain.[1] |

| Amyotrophic Lateral Sclerosis (ALS) | Protection of motor neurons from glutamate-mediated cell death. | Shown to protect motor neurons in in-vitro and in-vivo models of familial ALS.[5] |

| Traumatic Brain Injury | Mitigation of secondary injury cascades driven by excitotoxicity. | Efficacy observed in preclinical models of traumatic brain injury.[1] |

| Schizophrenia | Modulation of glutamatergic dysregulation implicated in the disease. | Potential benefits shown in relevant animal models.[1] |

Experimental Protocols for Studying GCPII Inhibition

The characterization of GCPII inhibitors relies on robust and reproducible in vitro assays.

Workflow for Characterizing a Novel GCPII Inhibitor

Figure 2: General workflow for the preclinical evaluation of a novel GCPII inhibitor.

Protocol: Radioenzymatic Assay for GCPII Activity

This assay is considered a gold standard for its high sensitivity and is based on the quantification of radiolabeled glutamate produced from the hydrolysis of [³H]-NAAG.[10]

Materials:

-

Purified recombinant human GCPII

-

[³H]-N-acetyl-L-aspartyl-L-glutamate ([³H]-NAAG)

-

Test inhibitor compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., 0.1 M sodium phosphate buffer)

-

Anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a microplate, combine the assay buffer, purified GCPII enzyme, and the test inhibitor (or vehicle control).

-

Initiate the reaction by adding [³H]-NAAG to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Separate the product, [³H]-glutamate, from the unreacted substrate using an anion exchange resin.

-

Quantify the amount of [³H]-glutamate using liquid scintillation counting.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol: Fluorescence Polarization (FP) Assay for Inhibitor Binding

This high-throughput assay measures the binding of a fluorescently labeled probe to GCPII and the displacement of this probe by a test inhibitor.[11]

Materials:

-

Purified recombinant human GCPII

-

Fluorescently labeled GCPII inhibitor probe (e.g., TMR-X-Lys-urea-Glu)

-

Test inhibitor compound

-

Assay buffer (e.g., Tris-buffered saline)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a suitable microplate (e.g., black, low-volume 384-well), add the purified GCPII enzyme and the test inhibitor.

-

Incubate for a short period to allow for inhibitor-enzyme binding.

-

Add the fluorescent probe to all wells.

-

Incubate to allow the system to reach equilibrium.

-

Measure the fluorescence polarization in each well using the microplate reader.

-

A decrease in polarization indicates displacement of the fluorescent probe by the test inhibitor.

-

Calculate the IC₅₀ value from the dose-response curve.

Conclusion

Inhibitors of Glutamate Carboxypeptidase II with a pentanedioic acid scaffold represent a well-validated class of compounds with a clear and compelling mechanism of action for the treatment of neurological disorders. By competitively inhibiting the hydrolysis of NAAG, these molecules effectively reduce glutamate-mediated excitotoxicity and enhance the neuroprotective signaling of NAAG through mGluR3. The availability of robust in vitro and in vivo models continues to facilitate the discovery and optimization of novel GCPII inhibitors with improved pharmacokinetic and pharmacodynamic properties, paving the way for their potential clinical translation.

References

-

Mesters, J. R., et al. (2007). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 4), 462-466. [Link]

-

Mesters, J. R., et al. (2007). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. PubMed, 17372338. [Link]

-

Hoxie, A. C., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Pharmacology, 15, 1369335. [Link]

-

Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375-1384. [Link]

-

Bařinka, C., et al. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry, 19(6), 856-870. [Link]

-

Tykvart, J., et al. (2014). An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII) Activity and Inhibition Studies. Current Medicinal Chemistry, 21(34), 3946-3959. [Link]

-

Vornov, J. J., et al. (2016). Structures of prototypical GCPII inhibitors and their orally-bioavailable prodrugs. Pharmacology & Therapeutics, 168, 1-12. [Link]

-

Rojas, C., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1), 50-54. [Link]

-

Urazaev, A. K., et al. (2005). Regulation of glutamate carboxypeptidase II hydrolysis of N-acetylaspartylglutamate (NAAG) in crayfish nervous tissue is mediated by glial glutamate and acetylcholine receptors. Journal of Neurochemistry, 93(5), 1335-1343. [Link]

-

Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences of the United States of America, 100(16), 9554-9559. [Link]

-

Navrátil, M., et al. (2014). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. Journal of Biomolecular Screening, 19(2), 261-271. [Link]

-

Neale, J. H. (2011). N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease. Biomolecules & Therapeutics, 19(1), 1-9. [Link]

-

Neri, D., & Supuran, C. T. (2011). Glutamate carboxypeptidase II. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1915-1923. [Link]

-

Hoxie, A. C., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed Central, PMC10929202. [Link]

-

Wikipedia contributors. (2024, January 10). Glutamate carboxypeptidase II. In Wikipedia, The Free Encyclopedia. [Link]

-

Luthi-Carter, R., et al. (1998). Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II. Brain Research, 795(1-2), 341-348. [Link]

-

chemeurope.com. (n.d.). Glutamate carboxypeptidase II. [Link]

-

Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. ResearchGate. [Link]

-

Abstract Glutamate carboxypeptidase II (GCPII, PSMA, NAALADase) is transmembrane metalopeptidase and due to cleavage of substrat. (n.d.). dspace.cuni.cz. [Link]

-

Hollinger, K. R., et al. (2022). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. SpringerLink. [Link]

-

Tykvart, J., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. Journal of Medicinal Chemistry, 55(10), 4647-4657. [Link]

-

Majer, P., et al. (2012). Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. Journal of Medicinal Chemistry, 55(13), 6047-6056. [Link]

-

Tallarida, C., et al. (2012). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay. Neuroscience Letters, 506(2), 266-269. [Link]

-

Lemons, C. L., et al. (2013). Rationally designed sulfamides as glutamate carboxypeptidase II inhibitors. Chemical Biology & Drug Design, 82(4), 466-472. [Link]

Sources

- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate_carboxypeptidase_II [chemeurope.com]

- 7. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

- 10. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-2,4-diaminoglutaric acid, is a non-proteinogenic amino acid characterized by two stereocenters, leading to a fixed spatial arrangement of its functional groups. This guide provides a comprehensive technical overview of its dihydrochloride salt form, tailored for researchers and professionals in drug development. We will delve into its precise molecular structure, physicochemical characteristics, stereoselective synthesis, and advanced analytical characterization. Furthermore, this document explores its emerging applications, particularly as a constrained glutamate analog in neuroscience research. The protocols and insights presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Importance of Stereochemistry in Diamino Acids

Diaminopentanedioic acid possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific spatial orientation of the amino and carboxylic acid groups in each isomer is critical, as it dictates the molecule's interaction with biological targets like enzymes and receptors. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity, potency, and metabolic stability.

The (2S,4S) isomer represents a specific, conformationally restricted analog of glutamate. Its rigid structure is of significant interest in medicinal chemistry for designing selective ligands for glutamate receptors or inhibitors for enzymes involved in amino acid metabolism. This guide focuses on the dihydrochloride salt form, which enhances the compound's stability and solubility in aqueous media, making it highly suitable for experimental use. The protonated amino groups in the dihydrochloride salt are crucial for its handling and preparation in solution for biological assays.

Molecular Structure and Physicochemical Properties

The defining feature of (2S,4S)-2,4-Diaminopentanedioic acid is the syn-relationship between the two amino groups relative to the carbon backbone. This specific three-dimensional arrangement is key to its biological function.

Structural Representation

The molecule's structure is detailed below, highlighting the stereochemistry at the C2 and C4 carbons.

Caption: 2D representation of (2S,4S)-2,4-Diaminopentanedioic acid.

The dihydrochloride salt is formed by the protonation of the two basic amino groups by two equivalents of hydrochloric acid (HCl), resulting in ammonium chloride (-NH3+Cl-) functionalities. This conversion significantly increases the compound's polarity and water solubility.

Physicochemical Data

The key properties of the parent compound, 2,4-Diaminopentanedioic acid, are summarized below. The dihydrochloride salt will have a higher molecular weight and different solubility profile.

| Property | Value | Source |

| Molecular Formula | C5H10N2O4 | |

| Molecular Weight | 162.14 g/mol | |

| IUPAC Name | (2S,4S)-2,4-diaminopentanedioic acid | |

| Synonyms | (2S,4S)-2,4-Diaminoglutaric acid | |

| CAS Number | 1421-04-1 (unspecified stereochemistry) | |

| InChIKey | LOPLXECQBMXEBQ-UHFFFAOYSA-N |

Stereoselective Synthesis and Purification Workflow

Achieving high stereochemical purity is paramount for meaningful biological evaluation. The synthesis of the (2S,4S) isomer typically relies on starting materials with pre-existing chirality or the use of stereoselective reactions.

Rationale for Stereoselective Synthesis

Biological systems are inherently chiral. An enzyme's active site or a receptor's binding pocket is shaped to accommodate a ligand with a specific three-dimensional structure. The presence of other stereoisomers can lead to competitive or off-target effects, complicating data interpretation. Therefore, a robust synthetic route that selectively produces the (2S,4S) isomer is essential.

Generalized Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the modification of a chiral starting material like L-glutamic acid or L-pyroglutamic acid. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for stereoselective synthesis.

Protocol: Purification by Recrystallization

This protocol provides a self-validating system for purifying the final dihydrochloride salt, where the formation of a stable crystalline solid is indicative of high purity.

-

Dissolution: Dissolve the crude (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride product in a minimal amount of hot deionized water. The high temperature increases solubility.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step prevents premature crystallization.

-

Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath (0-4°C). The decrease in temperature reduces the solubility of the product, promoting crystal formation. Slow cooling is crucial for forming large, pure crystals.

-

Crystal Collection: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol. The cold solvent removes soluble impurities without dissolving a significant amount of the product crystals.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Validation: The purity of the crystals should be confirmed by measuring the melting point (a sharp melting point range indicates high purity) and analytical techniques like NMR or HPLC.

Advanced Structural Characterization

Unambiguous confirmation of the compound's structure and stereochemistry requires a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton framework and connectivity. | Distinct signals for protons at C2, C3, and C4. Coupling constants (J-values) between H2-H3 and H3-H4 can provide conformational information. |

| ¹³C NMR | Confirms the carbon skeleton. | Five distinct carbon signals corresponding to the two carboxyl groups, the methylene group, and the two methine carbons bearing the amino groups. |

| Mass Spectrometry | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the free base (C5H10N2O4) or the protonated species. |

| X-ray Crystallography | Provides definitive proof of the three-dimensional structure and absolute stereochemistry. | Solves the crystal lattice to determine the precise bond lengths, bond angles, and the (S,S) configuration at the chiral centers. |

| Chiral HPLC | Assesses enantiomeric and diastereomeric purity. | A single peak when analyzed on a suitable chiral stationary phase, confirming the absence of other stereoisomers. |

Applications in Research and Drug Development

The rigid structure of (2S,4S)-2,4-Diaminopentanedioic acid makes it a valuable tool in neuroscience and pharmacology.

Glutamate Receptor Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological processes and disorders. Analogs of glutamic acid, such as the (2S,4S)-diamino derivative, are used to probe the structure and function of these receptors. For instance, derivatives of (2S,4S)-2-amino-4-substituted-pentanedioic acid have been developed as selective antagonists for group 2 metabotropic glutamate receptors (mGluRs). These receptors are involved in modulating synaptic plasticity and are targets for treating conditions like anxiety and schizophrenia.

Caption: Antagonism of a Group II mGlu receptor by a DAP analog.

Enzyme Inhibition Studies

The structural similarity to natural amino acids allows this compound and its derivatives to act as inhibitors of enzymes involved in amino acid metabolism. This is particularly relevant in the study of bacterial enzymes, where targeting amino acid biosynthesis or modification pathways can be a strategy for developing novel antibiotics.

Handling, Storage, and Safety

-

Handling: As with all chemicals, handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

-

Safety: The compound is an amino acid derivative and is not considered highly toxic, but detailed toxicological properties have not been extensively studied. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a stereochemically defined molecule with significant potential in chemical biology and drug discovery. Its value lies in its conformationally constrained structure, which allows for the selective probing of biological targets. A thorough understanding of its molecular structure, achieved through rigorous synthesis and characterization, is the foundation for its successful application in research. As our understanding of the structural requirements for receptor and enzyme modulation grows, compounds like this will continue to be indispensable tools for developing next-generation therapeutics.

References

-

Beart, P. M., Johnston, G. A., & Uhr, M. L. (1972). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 19(8), 1855-1861. [Link]

- Escribano, A., Ezquerra, J., Pedregal, C., Rubio, A., Yruretagoyena, B., Baker, S. R., Wright, R. A., Johnson, B. G., & Schoepp, D. D. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective

An In-depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Discovery and History

This guide provides a comprehensive technical overview of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride, a stereoisomer of a non-proteinogenic amino acid. Delving into its discovery, stereoselective synthesis, and known biological context, this document serves as a critical resource for researchers, scientists, and professionals in drug development and biochemical research.

Introduction: Unveiling a Unique Glutamate Analog

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-2,4-diaminoglutaric acid, is a fascinating molecule that has garnered interest due to its structural similarity to glutamic acid, the primary excitatory neurotransmitter in the central nervous system. Its rigid stereochemistry, with both amino groups in the S configuration at the 2 and 4 positions, bestows upon it unique properties and potential for specific biological interactions. This guide will trace the scientific journey of this compound, from its chemical synthesis to its emerging significance in the study of glutamate receptor systems.

While the broader class of diaminopimelic acids has been recognized for its role in bacterial cell wall structures, the specific (2S,4S) isomer of 2,4-diaminopentanedioic acid has a more recent and synthetically driven history. Its importance lies in its potential to act as a selective modulator of glutamate receptors, offering a tool for dissecting the complex signaling pathways governed by these receptors.

The Genesis of a Stereochemically Pure Moiety: A Synthetic Milestone

The history of (2S,4S)-2,4-Diaminopentanedioic Acid is primarily a story of synthetic organic chemistry triumphing over the challenges of stereocontrol. Unlike many biologically active small molecules first isolated from natural sources, the targeted synthesis of this specific stereoisomer was a deliberate effort to create a conformationally restricted analog of glutamic acid for pharmacological studies.

A pivotal moment in the history of this compound was the development of a stereospecific synthesis route. A significant contribution in this area was the work of Tanaka et al. in 2000, who reported a method for the synthesis of differentially protected (2S,4S)-2,4-diaminoglutaric acid, making this specific stereoisomer accessible for further research. This breakthrough was crucial, as the precise three-dimensional arrangement of the amino and carboxylic acid groups is paramount to its biological activity. The ability to synthesize this isomer in a pure form opened the door to investigating its specific interactions with biological targets, free from the confounding effects of other stereoisomers.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is essential for its application in research.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂Cl₂N₂O₄ | Calculated |

| Molecular Weight | 235.07 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Typical for amino acid hydrochlorides |

| Solubility | Soluble in water | Expected for a dihydrochloride salt |

Table 1: Physicochemical Properties of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

Stereoselective Synthesis: The Pathway to Purity

The synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid with high stereochemical purity is a challenging yet critical endeavor. The methodology developed by Tanaka and his team provides a foundational approach. While the full, detailed protocol from the original publication is highly specific, the general strategy involves the use of chiral auxiliaries and stereocontrolled reactions to establish the two chiral centers with the desired (S,S) configuration.

The general workflow for such a synthesis can be visualized as a multi-step process, often starting from a readily available chiral precursor.

Future Directions and Conclusion

The discovery and synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride represent a significant advancement in the field of medicinal chemistry and neuropharmacology. This stereochemically defined molecule serves as a valuable tool for probing the intricate workings of the glutamatergic system. Future research will likely focus on:

-

Elucidating the specific binding modes of this isomer to various glutamate receptor subtypes through structural biology studies.

-

Conducting comprehensive pharmacological profiling to determine its full spectrum of activity and selectivity.

-

Exploring its therapeutic potential in preclinical models of neurological and psychiatric disorders.

References

-

(2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters. 1998 Apr 7;8(7):765-70. [Link]

An In-depth Technical Guide to the Stereocontrolled Synthesis of Diamino Diacids: A Pathway to (2S,4S)-2,4-Diaminopentanedioic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Synthesis of a Non-Standard Amino Acid

This guide, therefore, takes a field-proven, pedagogical approach. We will provide an in-depth exploration of a robust and stereocontrolled synthesis of selectively protected diamino diacids, which are direct precursors to compounds like (2S,4S)-2,4-diaminopentanedioic acid. The methodology presented is based on the work of Kumar, Clive, and Hey, who developed a decarboxylative radical addition to methylideneoxazolidinones.[1] This approach offers a powerful and flexible strategy for the construction of complex amino acid derivatives with high stereocontrol.

By understanding the principles and experimental details of this representative synthesis, researchers will be equipped with the knowledge to potentially adapt this methodology for the synthesis of the specific target molecule, (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, and other related diamino diacids.

I. The Strategic Approach: Decarboxylative Radical Addition for C-C Bond Formation

The core of the synthetic strategy is a decarboxylative radical addition reaction. This powerful C-C bond-forming reaction allows for the coupling of an amino acid-derived radical with a chiral radical acceptor. The key advantages of this approach are:

-

Stereocontrol: The use of a chiral auxiliary on the radical acceptor allows for the diastereoselective formation of the new stereocenter.

-

Orthogonal Protection: The starting materials can be designed with protecting groups that can be selectively removed, allowing for further functionalization of the final product.

-

Versatility: The methodology can be applied to various amino acid-derived starting materials to generate a range of diamino diacids.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic strategy for the preparation of (2S,4S)-2,4-diaminopentanedioic acid analogues.

II. Mechanistic Insights and Experimental Causality

The key step in this synthesis is the iron-catalyzed decarboxylative radical addition. Let's delve into the mechanism and the rationale behind the experimental choices.

A. Generation of the Amino Acid Radical

The synthesis begins with a protected amino acid, such as N-Boc-L-glutamic acid, where one of the carboxylic acids is converted into an N-hydroxyphthalimide (NHPI) ester. This ester serves as a radical precursor.

Figure 2: Generation of the alkyl radical from the N-hydroxyphthalimide ester.

The choice of an NHPI ester is crucial because it readily undergoes a single-electron reduction by a suitable catalyst, such as an iron(II) salt, to generate an alkyl radical and carbon dioxide. The loss of CO2 is a thermodynamic driving force for the reaction.

B. Stereoselective Radical Addition

The generated radical then adds to a chiral methylideneoxazolidinone. The stereochemical outcome of this addition is controlled by the chiral auxiliary on the oxazolidinone ring. The bulky substituent on the auxiliary effectively shields one face of the double bond, directing the incoming radical to the opposite face.

C. The Role of the Chiral Auxiliary

The use of Evans-type oxazolidinones as chiral auxiliaries is a well-established strategy in asymmetric synthesis. The predictable stereochemical control they offer is a key feature of this methodology. The diastereomeric products of the radical addition can then be separated by standard chromatographic techniques.

III. Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol adapted from the work of Kumar, Clive, and Hey for the synthesis of a protected diamino diacid.[1]

A. Preparation of the N-Hydroxyphthalimide (NHPI) Ester of N-Boc-L-Glutamic Acid α-tert-Butyl Ester

-

To a solution of N-Boc-L-glutamic acid α-tert-butyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC) (1.1 equiv.).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

To the resulting activated ester, add N-hydroxyphthalimide (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in anhydrous DCM.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired NHPI ester.

B. Decarboxylative Radical Addition

-

To a solution of the NHPI ester (1.0 equiv.) and the chiral methylideneoxazolidinone (1.2 equiv.) in degassed acetonitrile, add iron(II) acetylacetonate (0.2 equiv.).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomeric products.

C. Deprotection to the Free Diamino Diacid

The final protected diamino diacid can be deprotected in a stepwise or one-pot procedure to yield the target molecule.

-

Removal of the Chiral Auxiliary: The oxazolidinone auxiliary can be cleaved under mild basic conditions, for example, with lithium hydroperoxide.

-

Removal of the Boc Group: The Boc protecting group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM.

-

Removal of the tert-Butyl Ester: The tert-butyl ester is also cleaved under acidic conditions, often concurrently with the Boc group.

-

Formation of the Dihydrochloride Salt: After deprotection, the free diamino diacid can be treated with hydrochloric acid to form the dihydrochloride salt, which is often more stable and easier to handle.

IV. Data Presentation: Yields and Diastereoselectivity

The efficiency of the key decarboxylative radical addition step is summarized in the table below, based on representative data from the source literature.[1]

| Starting Amino Acid Derivative | Chiral Acceptor | Diastereomeric Ratio (dr) | Yield (%) |

| N-Boc-L-glutamic acid α-t-Bu ester NHPI ester | (S)-4-benzyl-3-methylideneoxazolidin-2-one | >95:5 | 75 |

| N-Boc-L-aspartic acid α-t-Bu ester NHPI ester | (R)-4-isopropyl-3-methylideneoxazolidin-2-one | >95:5 | 70 |

V. Conclusion and Future Directions

The decarboxylative radical addition to chiral methylideneoxazolidinones provides a powerful and stereocontrolled route to selectively protected diamino diacids. This methodology, as demonstrated, offers a viable pathway for the synthesis of complex non-proteinogenic amino acids. While a direct synthesis of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride has not been explicitly detailed in the literature, the principles and protocols outlined in this guide provide a strong foundation for researchers to develop a synthetic route to this and other valuable diamino diacid derivatives.

Future work in this area could focus on expanding the scope of both the amino acid-derived radical precursors and the chiral radical acceptors to generate a diverse library of diamino diacids for screening in drug discovery programs. Furthermore, the development of catalytic and enantioselective versions of this reaction would represent a significant advancement in the field.

VI. References

-

Kumar, V. S., Clive, D. L. J., & Hey, J. A. (2021). Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacid. The Journal of Organic Chemistry, 86(19), 13676–13685. [Link]

Sources

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. As a pivotal physicochemical parameter, aqueous solubility dictates a compound's behavior at nearly every stage of development, from initial in vitro screening to final formulation.[1][2] Poor solubility can lead to underestimated toxicity, inconsistent results in bioassays, and poor bioavailability, ultimately causing the failure of an otherwise potent drug candidate.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding and rigorous characterization of a compound's solubility are not just procedural necessities but foundational pillars of a successful research program.[5][6]

This guide provides an in-depth framework for characterizing the solubility of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. While specific solubility data for this compound is not extensively published, this document serves as a technical manual, outlining the authoritative methodologies and scientific rationale required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols, and discuss the critical factors that influence its dissolution.

Physicochemical Profile and Solubility Hypothesis

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-Diaminoglutaric acid, is a non-proteinogenic amino acid derivative.[7] The dihydrochloride salt form is expected to significantly influence its physical properties.

-

Chemical Structure: C₅H₁₀N₂O₄ · 2HCl

-

Molecular Weight (Parent): 162.14 g/mol [8]

-

Molecular Weight (Dihydrochloride Salt): 235.07 g/mol

-

Predicted Characteristics: As a molecule with two carboxylic acid groups and two amine groups (which will be protonated in the dihydrochloride salt), (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is highly polar. The presence of multiple ionizable functional groups and its presentation as a salt form strongly suggest that it will be highly soluble in aqueous media . The dihydrochloride form of similar amino acid derivatives is known to enhance their usability and solubility in aqueous solutions.[][10]

Its solubility is predicted to be highly dependent on the pH of the medium, a relationship governed by the pKa values of its four ionizable groups. A conceptual diagram illustrating this relationship is presented below.

Caption: Conceptual pH-Solubility Relationship for the Compound.

Methodologies for Solubility Determination

Two distinct yet complementary types of solubility assays are essential in drug development: thermodynamic and kinetic. Thermodynamic (or equilibrium) solubility is considered the "gold standard" for its accuracy, while kinetic solubility provides rapid, high-throughput assessment crucial for early discovery.[4][11]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method remains the most reliable and widely accepted technique for determining equilibrium solubility.[12] It measures the saturation concentration of a compound in a specific solvent system after a state of equilibrium has been reached. This protocol is aligned with guidelines from regulatory bodies like the FDA and ICH.[13][14]

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Execution:

-

Add an excess of solid (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride to a glass vial. The key is to ensure an amount that will not fully dissolve, guaranteeing saturation.[12]

-

Add a precise volume of the chosen buffer to the vial.

-

Measure and record the initial pH of the slurry.

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but time points (e.g., 24h, 48h) should be tested to confirm that the concentration has plateaued.[4][15]

-

-

Sample Processing & Analysis:

-

After incubation, visually confirm that excess solid remains.

-

Separate the solid and liquid phases by centrifugation at high speed or by passing the slurry through a low-binding filter (e.g., PVDF).

-

Carefully collect an aliquot of the clear supernatant.

-

Measure and record the final pH of the saturated solution.[14]

-

Prepare a dilution series of the supernatant in an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4][16]

-

-

Data Reporting:

| Parameter | Value |

| Solvent System | 0.1 M Phosphate Buffer |

| Final pH | 6.85 |

| Temperature (°C) | 37 |

| Incubation Time (h) | 48 |

| Solubility (mg/mL) | [Result] |

| Solubility (mM) | [Result] |

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[11] It is a crucial assay in early drug discovery for flagging potential issues quickly.[3][17]

Experimental Workflow

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. jmpas.com [jmpas.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. 159206-44-7 CAS MSDS ((2S,4S)-Diaminoglutaric acid 2HCl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. mdpi.com [mdpi.com]

- 14. fda.gov [fda.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

An In-depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: A Chiral Ligand for Neurological Research

Foreword: Unraveling the Stereochemical Nuances of Glutamate Receptor Modulation

In the intricate landscape of neuroscience and drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. This principle is vividly illustrated in the study of glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system. This technical guide delves into the specifics of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride , a chiral analog of the endogenous neurotransmitter glutamate. While information on this specific stereoisomer is not abundant in publicly available literature, by examining its structural relatives and the broader context of glutamate receptor pharmacology, we can infer its likely biological significance and potential applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, grounded in the principles of stereopharmacology and glutamate receptor science.

Chemical Identity and Physicochemical Properties

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-diaminoglutaric acid, is a non-proteinogenic amino acid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

| Property | Value | Source |

| Chemical Name | (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride | [1][2] |

| CAS Number | 159206-44-7 | [1][2][3] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₄ | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| IUPAC Name | (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride | [1] |

| Synonyms | (2S,4S)-Diaminoglutaric acid 2HCl | [1] |

Note: The boiling point of 391.2 °C at 760 mmHg is listed for the free base, not the dihydrochloride salt.[1]

The Critical Role of Stereochemistry in Glutamate Receptor Engagement

The glutamate receptor family is broadly divided into two main classes: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). Both receptor types possess chiral binding pockets, meaning they exhibit a high degree of stereoselectivity for their ligands.[4] The spatial orientation of functional groups on a ligand dictates its ability to bind to and activate or inhibit a specific receptor subtype.

For di-substituted glutamate analogs like 2,4-diaminopentanedioic acid, four stereoisomers are possible: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The biological activity of each isomer can vary significantly, with one isomer often displaying high potency and selectivity for a particular receptor, while others may be inactive or interact with different targets.[5] This underscores the importance of synthesizing and evaluating stereochemically pure compounds in pharmacological research.

Synthesis of Chiral 2,4-Diaminopentanedioic Acids

The stereoselective synthesis of α,γ-diamino acids like 2,4-diaminopentanedioic acid is a challenging but crucial aspect of their investigation. While specific protocols for the (2S,4S) isomer are not readily found in the public domain, general strategies for synthesizing chiral amino acids can be adapted. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the α and γ positions.

One potential synthetic approach could involve a Michael addition of a chiral glycine equivalent to a suitable α,β-unsaturated acceptor, followed by stereoselective introduction of the second amino group. Another strategy could be the modification of a chiral starting material, such as a derivative of L- or D-glutamic acid.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

Predicted Biological Activity: A Focus on Metabotropic Glutamate Receptors

Based on the pharmacology of structurally related compounds with the (2S,4S) configuration, it is highly probable that (2S,4S)-2,4-diaminopentanedioic acid acts as a ligand for metabotropic glutamate receptors (mGluRs). Specifically, compounds with this stereochemistry have been identified as antagonists of Group II mGluRs (mGluR2 and mGluR3).[6][7]

Group II mGluR Signaling Pathway:

Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Predicted mechanism of action at Group II metabotropic glutamate receptors.

The antagonism of Group II mGluRs is a significant area of research for the treatment of various neurological and psychiatric disorders, including depression and anxiety. By blocking the inhibitory effects of glutamate at these receptors, antagonists can lead to an increase in glutamate release in certain brain regions, which may have therapeutic benefits.

Experimental Protocols for Pharmacological Characterization

To definitively determine the biological activity of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[8]

Objective: To determine the binding affinity (Ki) of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride for various glutamate receptor subtypes.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the glutamate receptor subtype of interest (e.g., HEK293 cells expressing mGluR2).

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-LY341495 for Group II mGluRs) and varying concentrations of the unlabeled test compound ((2S,4S)-2,4-diaminopentanedioic acid dihydrochloride).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.

-